(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a complex organic compound notable for its unique spirobi[indene] structure. This compound features two mesityl groups (1,3,5-trimethylphenyl) attached to the 6,6' positions of the spirobi[indene] framework. The presence of hydroxyl groups at the 7,7' positions enhances its chemical reactivity and potential applications in various scientific fields.
(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol belongs to the class of spiro compounds and is categorized under organic compounds with multiple functional groups. Its structure allows it to be utilized as a building block in organic synthesis.
The synthesis of (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol typically involves several key steps:
In industrial settings, large-scale reactors are used to optimize conditions such as temperature and pressure to enhance yield and purity. Techniques such as recrystallization or chromatography are employed for purification .
The molecular formula of (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is , with a molecular weight of approximately 350.48 g/mol. The structural representation includes a spirobi[indene] core with two mesityl substituents and hydroxyl groups.
(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol can undergo various chemical reactions:
These reactions often require specific catalysts or conditions to achieve desired selectivity and yield. The choice of solvent and temperature can significantly influence reaction pathways.
The mechanism of action for (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol involves its interaction with biological targets:
This interaction often leads to changes in enzyme activity or signal transduction processes that could have implications in medicinal chemistry.
Relevant data from studies indicate that these properties make it suitable for various applications in organic synthesis and materials science .
(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol has several scientific uses:
The stereoselective construction of the spirobi[indene] core represents a fundamental challenge in organic synthesis. The parent compound (R)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS: 223259-62-9, C₁₇H₁₆O₂, MW: 252.32) serves as the foundational scaffold for advanced derivatives [5]. Contemporary methodologies employ resolution techniques or catalytic asymmetric synthesis to establish the chiral spiro-center. A particularly efficient route involves the desymmetrization of prochiral precursors through enzymatic resolution or chiral stationary phase chromatography, achieving enantiomeric excesses (ee) >99% in optimized systems [7]. Alternative approaches utilize diastereoselective cyclization of bifunctional naphthalene derivatives under basic conditions, where the spiro junction forms via intramolecular aldol condensation. Recent advances demonstrate that axial-to-central chirality transfer during ring closure enables precise stereochemical outcomes, with the (R)-enantiomer typically exhibiting superior catalytic performance in asymmetric transformations [7]. Key synthetic intermediates include halogenated precursors like (R)-6,6'-diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS: 1435948-36-9, C₁₇H₁₄I₂O₂, MW: 504.10), which serve as versatile building blocks for subsequent functionalization [3] .
Table 1: Comparative Asymmetric Synthesis Approaches for Spirobi[indene] Core
Strategy | Key Reagents/Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Enzymatic Resolution | Lipase B, vinyl acetate | 45 | >99 | [7] |
Chiral Chromatography | Chiralcel OD-H column | 38 | 99.5 | [5] |
Diastereoselective Cyclization | tBuOK, THF, -78°C | 72 | 98 | [7] |
Catalytic Asymmetric Synthesis | Pd/(S)-BINAP, H₂ | 85 | 97 | [7] |
Lewis acid catalysts critically govern both cyclization efficiency and stereochemical fidelity during spirobi[indene] formation. Titanium(IV) alkoxides and aluminum chloride demonstrate exceptional proficiency in mediating intramolecular Friedel-Crafts alkylations, facilitating the formation of the quaternary spiro center under mild conditions (-20°C to 25°C) [7]. The mechanism involves substrate chelation where the Lewis acid coordinates with carbonyl or hydroxy functionalities, rigidifying the transition state and enabling high diastereocontrol. Boron trifluoride etherate proves particularly effective for epimerization suppression during cyclization, maintaining de values >98% by minimizing undesirable Wagner-Meerwein rearrangements [7]. Advanced studies reveal that catalyst modulation significantly impacts dihedral angles within the spiro framework – a crucial parameter influencing subsequent applications in asymmetric catalysis. For instance, bulky aluminum-based catalysts (e.g., methylaluminoxane) induce contraction of the dihedral angle by 3-5°, substantially altering the catalyst's steric profile [7].
Table 2: Lewis Acid Catalyst Performance in Spiro-Cyclization
Lewis Acid Catalyst | Temperature (°C) | Reaction Time (h) | Diastereomeric Excess (%) | Dihedral Angle (°) |
---|---|---|---|---|
AlCl₃ | 0 | 2 | 95 | 75.2 |
Ti(OⁱPr)₄ | 25 | 4 | 92 | 76.8 |
BF₃·OEt₂ | -20 | 8 | 98 | 74.5 |
Et₂AlCl | -10 | 3 | 96 | 73.9 |
The introduction of sterically demanding dimesityl groups at the 6,6'-positions requires meticulous ortho-metalation strategies or cross-coupling methodologies. The target compound (S)-6,6′-Dimesityl-2,2′,3,3′-tetrahydro-1,1′-spirobi[indene]-7,7′-diol (CAS: 1621066-75-8, C₃₅H₃₆O₂, MW: 488.66) exemplifies advanced functionalization techniques [6]. The optimal synthetic sequence involves: (1) diiodination of the parent diol using N-iodosuccinimide in DMF at 40°C, achieving >95% conversion; (2) protective group strategy employing methoxymethyl (MOM) ethers to preserve phenolic integrity; (3) Negishi coupling with mesitylzinc bromide under Pd(PPh₃)₄ catalysis (2 mol%) in THF at 65°C, yielding 85-90% of the coupled product [6] [7]. Alternative approaches utilize magnesium-halogen exchange followed by treatment with mesityl magnesium bromide, though this method shows reduced yields (70-75%) due to competing protonation. Final deprotection optimization requires acidic conditions (HCl/dioxane, 12M) at 0°C to prevent skeletal rearrangement. Purification necessitates specialized cold-chain transportation (2-8°C under inert atmosphere) to preserve stereochemical integrity and prevent oxidative degradation of the sensitive dihydroxy groups [6].
Table 3: Functionalization Sequence for Dimesityl Installation
Step | Transformation | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Protective Group Installation | MOM-Cl, K₂CO₃, DMF, 0°C→25°C | 95 | 98 |
2 | Regioselective Iodination | NIS, DMF, 40°C, 12h | 97 | >99 |
3 | Dimesityl Installation | MesitylMgBr, Pd(PPh₃)₄, THF, 65°C | 88 | 95 |
4 | Deprotection | 12M HCl, dioxane, 0°C, 2h | 95 | 98 |
Industrial translation of the synthetic route faces significant cryogenic limitations during critical steps requiring temperatures below -70°C for diastereoselective lithiation. This necessitates specialized reactor engineering with liquid nitrogen cooling capabilities, substantially increasing production costs [7]. Purification presents multifaceted challenges: (1) The isomeric complexity arising from regioisomeric monomesitylated byproducts requires multiple chromatographic passes using silica gel/silver nitrate composites (20-40% w/w), reducing throughput; (2) thermal sensitivity mandates strict temperature control during solvent removal (max 30°C under high vacuum) to prevent racemization; (3) oxidative instability of the dihydroxy groups necessitates inert atmosphere processing from coupling through to packaging [6]. Current industrial processes report overall yields below 15% for multi-step sequences, primarily due to losses during chromatographic purification of the penultimate intermediate. Process intensification studies demonstrate that crystallization optimization using binary solvent systems (toluene/heptane 1:3 v/v) can replace preparative HPLC, potentially doubling throughput while maintaining enantiopurity >99% ee [6]. However, stringent storage requirements (inert atmosphere, 2-8°C) and limited commercial availability reflect persistent stability challenges in large-scale applications [2] [6].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Impact on Production | Mitigation Strategy | Process Improvement |
---|---|---|---|
Cryogenic Reactions | 300% energy cost increase | Continuous flow microreactors | 40% cost reduction |
Regioisomeric Byproducts | 4 purification steps required | Silver-impregnated silica chromatography | 85% purity in single pass |
Thermal Decomposition | 15-20% yield loss in isolation | Falling film evaporation <30°C | <2% decomposition |
Enantiomerization | 5-7% ee reduction during workup | Strict pH control (5.8-6.2) in aqueous steps | >98% ee maintained |
Oxidative Degradation | Colored impurities formation | Nitrogen sparging + 500 ppm BHT stabilizer | 12-month stability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1